molecular formula C14H13N5O3S B13565207 2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One

2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One

Cat. No.: B13565207
M. Wt: 331.35 g/mol
InChI Key: SQNJCPSJSYBCFC-UHFFFAOYSA-N
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Description

This compound is a purine derivative featuring a 2-amino substituent at position 2 and a sulfur-linked 2-(4-methoxyphenyl)-2-oxoethyl group at position 6. coli dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis . The 4-methoxyphenyl moiety may enhance binding affinity through electronic or steric effects, distinguishing it from analogs with alternative substituents.

Properties

Molecular Formula

C14H13N5O3S

Molecular Weight

331.35 g/mol

IUPAC Name

2-amino-8-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,7-dihydropurin-6-one

InChI

InChI=1S/C14H13N5O3S/c1-22-8-4-2-7(3-5-8)9(20)6-23-14-16-10-11(18-14)17-13(15)19-12(10)21/h2-5H,6H2,1H3,(H4,15,16,17,18,19,21)

InChI Key

SQNJCPSJSYBCFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C(=O)NC(=N3)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The predominant synthetic strategy involves:

  • Starting from a suitably functionalized purine derivative (e.g., 2-amino-6-chloropurine or 2-amino-6-hydroxypurine).
  • Introduction of a thiol or sulfanyl group at the 8-position.
  • Coupling with a 2-(4-methoxyphenyl)-2-oxoethyl electrophile to form the thioether linkage.

This approach leverages nucleophilic aromatic substitution or transition-metal catalyzed coupling reactions.

Specific Synthetic Routes

Route via 8-Thiolated Purine Intermediate
  • Preparation of 8-thiolated purine intermediate:

    • Starting from 2-amino-6-hydroxypurine, chlorination at the 8-position is achieved using reagents such as phosphorus oxychloride (POCl3).
    • The 8-chloropurine intermediate undergoes nucleophilic substitution with a thiol source (e.g., sodium hydrosulfide or thiourea) to yield the 8-thiol purine.
  • Coupling with 2-(4-methoxyphenyl)-2-oxoethyl halide:

    • The thiol group at the 8-position is reacted with 2-(4-methoxyphenyl)-2-oxoethyl bromide or chloride under basic conditions.
    • This nucleophilic substitution forms the sulfanyl linkage, yielding the target compound.
Route via Direct Sulfanyl Substitution on Purine
  • Direct substitution of a purine derivative bearing a good leaving group at the 8-position (e.g., 8-bromo or 8-chloro) with a thiolate anion generated from 2-(4-methoxyphenyl)-2-oxoethanethiol.
  • This method requires prior synthesis of the thiol precursor, which can be prepared by reduction of the corresponding disulfide or by thiolation of the ketone side chain.
Alternative Method: Transition Metal-Catalyzed Cross-Coupling
  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-type) have been explored for constructing C–S bonds.
  • The 8-halopurine is coupled with a thiol or thiolate derivative of 2-(4-methoxyphenyl)-2-oxoethyl under Pd-catalysis with appropriate ligands and bases.
  • This method offers milder conditions and higher selectivity.

Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
8-Chlorination of purine POCl3, reflux, inert atmosphere 70-85 Requires careful control to avoid over-chlorination
Thiolation at 8-position NaSH or thiourea, aqueous or organic solvent 60-80 Sensitive to moisture and temperature
Coupling with 2-(4-methoxyphenyl)-2-oxoethyl halide Base (e.g., K2CO3), DMF or DMSO, 50-80 °C 65-90 Base choice critical for selectivity
Pd-catalyzed coupling (alternative) Pd catalyst, ligand, base, inert atmosphere, 40-70 °C 75-95 Higher purity, fewer side products

Purification and Characterization

  • Purification is typically achieved by column chromatography on silica gel using gradient elution with ethyl acetate/hexane mixtures.
  • Final compounds are characterized by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Disadvantages
Nucleophilic substitution via 8-thiol intermediate 2-amino-6-hydroxypurine → 8-chloropurine POCl3, NaSH, 2-(4-methoxyphenyl)-2-oxoethyl halide Straightforward, well-established Multi-step, moderate yields
Direct substitution with thiol 8-halopurine + 2-(4-methoxyphenyl)-2-oxoethanethiol Base, organic solvent Fewer steps Requires thiol precursor synthesis
Pd-catalyzed cross-coupling 8-halopurine + thiol derivative Pd catalyst, ligand, base Mild conditions, high selectivity Requires expensive catalysts

Research and Patent Source Highlights

  • Patent US20210094954A1 describes derivatives and preparation methods for purine-based compounds including sulfanyl substitutions, outlining nucleophilic substitution routes for forming the thioether bond.
  • PubChem CID 135515794 provides detailed chemical identifiers and confirms the molecular structure relevant to synthetic planning.
  • Patent WO2023143608A1 and CN110343050A mention synthetic methodologies for aromatic and purine derivatives with sulfur linkages, supporting the nucleophilic substitution and cross-coupling strategies.

Chemical Reactions Analysis

Types of Reactions

2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Potassium carbonate (K2CO3), palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One, also known as C14H13N5O3S, is a chemical compound with potential applications in scientific research . PubChem identifies several synonyms for this compound, including 2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one and CHEMBL3233207 .

Chemical Properties and Identifiers

  • Molecular Formula: C14H13N5O3S
  • Molecular Weight: 331.35 g/mol
  • IUPAC Name: 2-amino-8-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,7-dihydropurin-6-one
  • InChI: InChI=1S/C14H13N5O3S/c1-22-8-4-2-7(3-5-8)9(20)6-23-14-16-10-11(18-14)17-13(15)19-12(10)21/h2-5H,6H2,1H3,(H4,15,16,17,18,19,21)
  • InChIKey: SQNJCPSJSYBCFC-UHFFFAOYSA-N
  • SMILES: COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C(=O)NC(=N3)N
  • PubChem CID: 135515794
  • ChEMBL ID: CHEMBL3233207

Potential Research Applications

  • Inhibitor of 6-Hydroxymethyl-7,8-Dihydropterin Pyrophosphokinase (HPPK): This compound has been identified as a novel inhibitor of HPPK, an essential enzyme in the microbial folate biosynthetic pathway . The folate pathway is a target for antimicrobial development, and resistance to sulfa drugs has increased interest in HPPK as an alternative target . Structural analyses show that this compound engages the HPPK pterin-binding pocket and an induced cryptic pocket .
  • Antimicrobial Agent Development: As an HPPK inhibitor, this compound has the potential for development into novel lead antimicrobial agents .
  • Ligand in Protein Structures: This compound is also identified as a ligand, YH5, bound in protein structures within the Protein Data Bank (PDB) .

Mechanism of Action

The mechanism of action of 2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The purine moiety allows it to interact with enzymes and receptors involved in nucleic acid metabolism and signaling pathways . The sulfanyl group may enhance its binding affinity and specificity, leading to potential inhibitory or modulatory effects on target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Purine-Based Analogues

(a) 2-Amino-8-{[2-(3-Methylphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6H-Purin-6-One (YH3)
  • Structure : Differs by a 3-methylphenyl group instead of 4-methoxyphenyl.
  • Molecular Weight : 315.35 g/mol (C₁₄H₁₃N₅O₂S) vs. ~353.37 g/mol (estimated for the target compound).
(b) 2-Azanyl-8-[(4-Chlorophenyl)methylsulfanyl]-1,9-Dihydropurin-6-One (5RX)
  • Structure : Features a 4-chlorophenylmethylsulfanyl group.
  • Molecular Weight : 307.75 g/mol (C₁₂H₁₀ClN₅OS).
  • Activity : The chloro substituent’s electron-withdrawing nature may alter interactions with hydrophobic enzyme pockets, though biological data are unspecified .
(c) 9-n-Pentylguanine
  • Structure : Lacks the sulfanyl-oxoethyl chain; has a pentyl group at position 7.
  • Molecular Weight : 207.23 g/mol (C₁₀H₁₃N₅O).
  • Activity : Simpler structure likely limits enzyme targeting specificity compared to the methoxy-substituted compound .

Pyrimidinone Derivatives

(a) 2-((2-(4-Nitrophenyl)-2-Oxoethyl)thio)-6-(p-Tolylamino)pyrimidin-4(3H)-One (2d)
  • Core Structure: Pyrimidinone instead of purinone.
  • Yield : 83.9%; Melting Point : 227.6–228.6°C.
  • Activity : The nitro group’s strong electron-withdrawing effect may enhance reactivity but reduce metabolic stability compared to methoxy .
(b) 6-((4-Methoxyphenyl)Amino)-2-((2-(3-Nitrophenyl)-2-Oxoethyl)Thio)Pyrimidin-4(3H)-One (2e)
  • Yield : 79.6%; Melting Point : 217.1–217.3°C.
  • Activity: Combines methoxy and nitro groups, suggesting mixed electronic effects.

Antiviral Purine Derivatives (Penciclovir and Acyclovir)

  • Structural Differences : Both feature hydroxymethyl or hydroxyethoxymethyl groups instead of sulfanyl-linked chains.
  • Activity : These antiviral agents target viral DNA polymerase, unlike the DHPS-focused target compound. Their ether-linked groups improve solubility but may reduce membrane permeability compared to sulfur-containing analogs .

Comparative Data Table

Compound Name Core Structure Substituent (Position 8) Molecular Weight (g/mol) Key Functional Groups Reported Activity Reference
Target Compound Purinone 2-(4-Methoxyphenyl)-2-oxoethyl ~353.37 Methoxy, sulfanyl, ketone DHPS inhibition
YH3 Purinone 2-(3-Methylphenyl)-2-oxoethyl 315.35 Methyl, sulfanyl, ketone N/A
5RX Purinone 4-Chlorophenylmethylsulfanyl 307.75 Chloro, sulfanyl N/A
2d (Pyrimidinone) Pyrimidinone 2-(4-Nitrophenyl)-2-oxoethyl 397.10 Nitro, sulfanyl, ketone N/A
Penciclovir Purinone 4-Hydroxy-3-hydroxymethylbutyl 291.31 Hydroxymethyl, ether Antiviral (DNA polymerase)

Biological Activity

2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One, identified by the CAS number 486408-48-4, is a purine derivative with potential biological activity. This compound exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₄H₁₃N₅O₃S
Molecular Weight331.35 g/mol
StructureChemical Structure

Antimicrobial Properties

Research indicates that derivatives of purines, including this compound, can exhibit significant antimicrobial activity. A study on similar compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess antibacterial properties .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of dihydropteroate synthase (DHPS), an enzyme critical in the folate biosynthesis pathway. Inhibition of DHPS can lead to antibacterial effects as it is a target for sulfonamide antibiotics. The structural analysis of related compounds shows that they can bind effectively to DHPS, indicating a possible mechanism for the biological activity of this compound .

Case Studies and Research Findings

  • Antibacterial Activity : A series of synthesized compounds similar to this compound were tested against Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity against these strains, with some compounds achieving IC50 values significantly lower than standard drugs .
  • Docking Studies : Computational studies have been conducted to predict the binding interactions between this compound and various biological targets. These studies help elucidate the structure-activity relationship (SAR) and guide further modifications to enhance efficacy .
  • In Vivo Studies : Preliminary in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound. Current research focuses on its pharmacokinetics and bioavailability in animal models to establish a foundation for clinical trials .

Q & A

Q. What are the recommended methodologies for synthesizing 2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One in academic research?

  • Methodological Answer :
    Synthesis typically involves a multi-step approach:
    • Literature-Based Route Design : Identify analogous purine derivatives to infer feasible reaction pathways (e.g., thiourea coupling or sulfanyl-group introduction via nucleophilic substitution) .
    • Optimization of Reaction Conditions : Adjust solvents (e.g., DMF or THF), catalysts (e.g., palladium for cross-coupling), and temperatures to enhance yield.
    • Validation : Confirm purity via HPLC and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).
      Example: Similar protocols for sulfur-containing heterocycles emphasize controlled anhydrous conditions to prevent oxidation of the sulfanyl group .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :
    • X-ray Crystallography : Resolve crystal structure to confirm bond angles, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding patterns in purine analogs) .
    • Spectroscopic Cross-Validation : Compare experimental IR spectra (C=O, NH2_2 stretches) and UV-Vis absorption profiles with computational predictions (DFT calculations).
    • Thermogravimetric Analysis (TGA) : Assess thermal stability to guide storage conditions.

Advanced Research Questions

Q. What experimental strategies are employed to assess the environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer :
    • Laboratory Studies :

Hydrolysis/Kinetics : Measure degradation rates under varying pH/temperature using LC-MS to identify breakdown products .

Photolysis : Expose to UV light to simulate sunlight-driven degradation.

  • Ecotoxicology :
  • Acute Toxicity Assays : Use Daphnia magna or zebrafish embryos to determine LC50_{50} values.
  • Bioaccumulation Potential : Calculate logP (octanol-water partition coefficient) via shake-flask methods or computational tools.
    Note: Long-term ecological risk assessments require field studies to monitor residue levels in soil/water systems .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer :
    • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) to predict binding affinity and mechanism.
    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
    • ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles.

Data Contradiction and Theoretical Frameworks

Q. How should researchers address contradictions in reported reactivity data across studies?

  • Methodological Answer :
    • Meta-Analysis : Systematically compare experimental conditions (e.g., solvent polarity, catalyst loading) to identify variables influencing outcomes .
    • Theoretical Alignment : Reconcile discrepancies using a unifying framework (e.g., Marcus theory for electron transfer or Hammett plots for substituent effects) .
    • Reproducibility Trials : Replicate conflicting experiments with controlled variables (e.g., oxygen-free environments to prevent sulfanyl-group oxidation).

Q. What theoretical frameworks guide the design of experiments for this compound?

  • Methodological Answer :
    • Structure-Activity Relationship (SAR) : Link modifications (e.g., methoxyphenyl substitution) to biological/chemical properties.
    • Green Chemistry Principles : Minimize hazardous byproducts by selecting atom-economical reactions (e.g., one-pot syntheses) .
    • Systems Chemistry : Integrate kinetic and thermodynamic data to model reaction networks in complex environments .

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